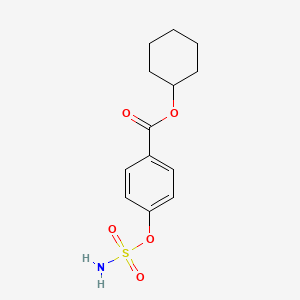

![molecular formula C17H15NO2S B10844477 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one](/img/structure/B10844477.png)

4-Thiomorpholin-4-yl-benzo[g]chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

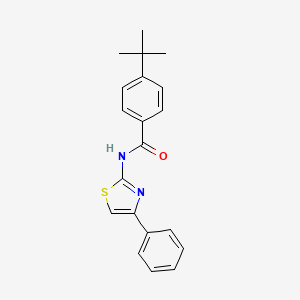

4-Thiomorpholin-4-yl-benzo[g]chromen-2-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles. This compound is significant due to its unique structural framework, which combines a benzene ring with a chromenone scaffold. It is known for its diverse biological and pharmaceutical activities, making it a valuable compound in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one typically involves the condensation of thiomorpholine with benzo[g]chromen-2-one under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Common methods involve heating the reactants in the presence of a base to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Thiomorpholin-4-yl-benzo[g]chromen-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiol-Derivate und substituierte Chromenone .

Wissenschaftliche Forschungsanwendungen

4-Thiomorpholin-4-yl-benzo[g]chromen-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit Enzyminhibition und Proteininteraktionen befassen.

Medizin: Es hat potenzielle therapeutische Anwendungen, darunter Antikrebs-, antimikrobielle und entzündungshemmende Aktivitäten.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Thiomorpholin-4-yl-benzo[g]chromen-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Es kann auch mit zellulären Signalwegen interagieren, die an Entzündungen und Zellproliferation beteiligt sind, was zu seinen therapeutischen Wirkungen führt .

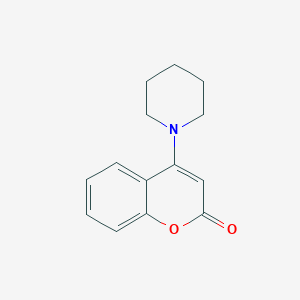

Ähnliche Verbindungen:

Chroman-4-on: Eine strukturell verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

Benzo[g]chromen-2-on: Teilt das Chromenon-Gerüst, aber es fehlt die Thiomorpholin-Gruppe.

Thiomorpholin-Derivate: Verbindungen mit der Thiomorpholin-Gruppe, aber unterschiedlichen Kernstrukturen.

Einzigartigkeit: 4-Thiomorpholin-4-yl-benzo[g]chromen-2-on ist einzigartig durch die Kombination der Thiomorpholin-Gruppe mit dem Chromenon-Gerüst, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .

Wirkmechanismus

The mechanism of action of 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: A structurally related compound with similar biological activities.

Benzo[g]chromen-2-one: Shares the chromenone scaffold but lacks the thiomorpholine group.

Thiomorpholine derivatives: Compounds with the thiomorpholine group but different core structures.

Uniqueness: 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one is unique due to the combination of the thiomorpholine group with the chromenone scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel |

C17H15NO2S |

|---|---|

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

4-thiomorpholin-4-ylbenzo[g]chromen-2-one |

InChI |

InChI=1S/C17H15NO2S/c19-17-11-15(18-5-7-21-8-6-18)14-9-12-3-1-2-4-13(12)10-16(14)20-17/h1-4,9-11H,5-8H2 |

InChI-Schlüssel |

UYBNTAODFKOXIU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCCN1C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.